Inolitazone
Overview
Description
Efatutazone is a novel oral compound that acts as a highly selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a member of the nuclear hormone receptor superfamily and plays a crucial role in regulating inflammation, cell cycle progression, cell proliferation, apoptosis, carcinogenesis, and angiogenesis . Efatutazone has shown potential in stabilizing diseases, particularly in cancer therapy, by inhibiting cancer cell growth and inducing apoptosis .
Mechanism of Action
Target of Action
Inolitazone, also known as Efatutazone, is a novel high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .
Mode of Action
This compound interacts with PPARγ, activating it with an EC50 about 1/50th that of rosiglitazone . The activation of PPARγ leads to the transcription of a number of specific genes and the repression of others . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor .
Biochemical Pathways
The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes . This compound also upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 .
Result of Action
This compound demonstrates antiproliferative activity in cell culture and minimal ATC tumor growth . It inhibits growth by upregulating the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 renders cells insensitive to this compound .
Action Environment
It’s known that this compound demonstrates additive antiproliferative activity in cell culture and minimal atc tumor growth when administered in the diet to athymic nude mice prior to dro tumor cell implantation .
Biochemical Analysis
Biochemical Properties
Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .
Cellular Effects
This compound has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At the highest dose, 0.025% this compound inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .
Metabolic Pathways
This compound is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .
Subcellular Localization
As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .
Preparation Methods
Efatutazone is synthesized through a series of chemical reactions involving the formation of the thiazolidinedione ring, which is a key structural component of the compound. The synthetic route typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable diketone with thiourea under acidic conditions.
Substitution reactions: Various substituents are introduced into the thiazolidinedione ring through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity efatutazone
Industrial production methods for efatutazone involve scaling up the synthetic route while ensuring the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-quality reagents and solvents .
Chemical Reactions Analysis
Efatutazone undergoes several types of chemical reactions, including:
Oxidation: Efatutazone can be oxidized to form various metabolites. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert efatutazone into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Efatutazone can undergo nucleophilic substitution reactions, where substituents on the thiazolidinedione ring are replaced with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can yield various substituted thiazolidinedione derivatives .
Scientific Research Applications
Efatutazone has a wide range of scientific research applications, including:
Chemistry: Efatutazone is used as a model compound to study the chemical properties and reactivity of thiazolidinedione derivatives.
Biology: Efatutazone is used to investigate the biological functions of PPARγ and its role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis.
Medicine: Efatutazone has shown potential as a therapeutic agent in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, and anaplastic thyroid cancer.
Industry: Efatutazone is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Comparison with Similar Compounds
Efatutazone is part of the thiazolidinedione class of compounds, which includes other PPARγ agonists such as pioglitazone and rosiglitazone. Compared to these compounds, efatutazone is more selective and potent in activating PPARγ, making it a promising candidate for cancer therapy .
Similar Compounds
Pioglitazone: Another thiazolidinedione derivative used primarily in the treatment of type 2 diabetes. It has a broader range of activity compared to efatutazone.
Rosiglitazone: Similar to pioglitazone, it is used to manage type 2 diabetes but has been associated with cardiovascular risks.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to hepatotoxicity
Efatutazone’s uniqueness lies in its higher selectivity and potency for PPARγ, which translates to potentially better therapeutic outcomes and fewer side effects in cancer treatment .
Biological Activity
Inolitazone, also known as Efatutazone, is a thiazolidinedione (TZD) compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and various biological effects.
Overview of this compound
This compound is characterized by its high affinity for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism, lipid storage, and inflammation. Its chemical structure is represented as C27H26N4O4S with a molecular weight of approximately 478.59 g/mol .
This compound exerts its biological effects primarily through PPARγ activation. This activation leads to several downstream effects:
- Anti-inflammatory Effects : PPARγ activation modulates the expression of pro-inflammatory cytokines and enhances the antioxidant capacity of cells, which may protect against ischemia-reperfusion injury and other inflammatory conditions .
- Antitumor Activity : this compound has been investigated for its potential anticancer properties. It induces apoptosis in cancer cells by activating mitochondrial pathways and influencing key apoptotic regulators such as Bax and Bcl-2 .
- Metabolic Regulation : The compound also plays a role in improving insulin sensitivity and reducing hyperglycemia, making it a candidate for treating metabolic syndrome and type 2 diabetes .
Efficacy in Cancer Treatment
In clinical trials, this compound has shown promise in treating various malignancies:
- Phase II Trials : A study evaluated the efficacy of this compound combined with paclitaxel in patients with anaplastic thyroid cancer. Results indicated a favorable response rate, suggesting potential benefits in advanced solid tumors .
- Mechanistic Insights : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis via ROS production and modulation of signaling pathways involved in cell survival and death .
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Anaplastic Thyroid Cancer : A patient treated with this compound showed significant tumor reduction after several cycles of therapy combined with standard chemotherapy agents .
- Liposarcoma Treatment : In another study involving patients with liposarcoma, administration of this compound resulted in improved clinical outcomes and manageable side effects, indicating its potential as a therapeutic agent for soft tissue sarcomas .
Properties
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
Record name | Efatutazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efatutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFATUTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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